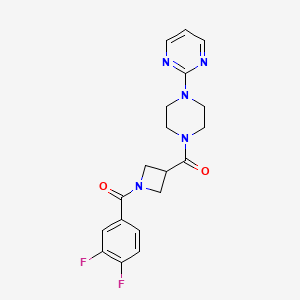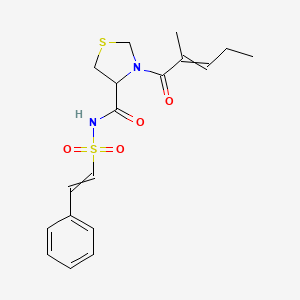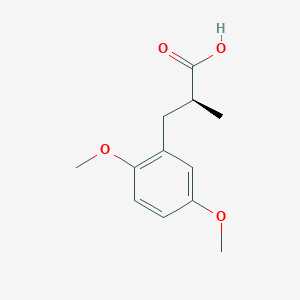![molecular formula C18H18FNO4S B2536474 3-(Benzo[d][1,3]dioxol-5-yl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine CAS No. 1327654-96-5](/img/structure/B2536474.png)
3-(Benzo[d][1,3]dioxol-5-yl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzo[d][1,3]dioxol-5-yl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine is not fully understood. However, it has been suggested that it may act as a modulator of ion channels and as an inhibitor of enzymes. It has also been shown to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that 3-(Benzo[d][1,3]dioxol-5-yl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce blood glucose levels, and improve cognitive function in animal models. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(Benzo[d][1,3]dioxol-5-yl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a useful tool for studying these pathways. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3-(Benzo[d][1,3]dioxol-5-yl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine. One potential direction is to further study its potential as a therapeutic agent for cancer, diabetes, and neurodegenerative disorders. Additionally, more research is needed to fully understand its mechanism of action and its potential as a modulator of ion channels and as an inhibitor of enzymes. Finally, more research is needed to explore its anti-inflammatory and antioxidant properties and their potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine involves the reaction of 1-(4-fluoro-3-methylphenyl)sulfonylpyrrolidine with 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde in the presence of a base. This reaction results in the formation of the desired compound with a yield of 70-80%.
Applications De Recherche Scientifique
3-(Benzo[d][1,3]dioxol-5-yl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine has shown potential applications in various scientific research areas. One of the primary applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent for the treatment of cancer, diabetes, and neurodegenerative disorders. Additionally, it has been studied for its potential as a modulator of ion channels and as an inhibitor of enzymes.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(4-fluoro-3-methylphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S/c1-12-8-15(3-4-16(12)19)25(21,22)20-7-6-14(10-20)13-2-5-17-18(9-13)24-11-23-17/h2-5,8-9,14H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLJAOWIVRDPPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzo[d][1,3]dioxol-5-yl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2536391.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide](/img/structure/B2536392.png)

![Benzo[d]thiazol-6-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2536394.png)

![3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-2-methyl-1H-indole](/img/structure/B2536397.png)


![{6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2536406.png)
![2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2536407.png)

![[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol](/img/structure/B2536410.png)
![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2536411.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2536412.png)